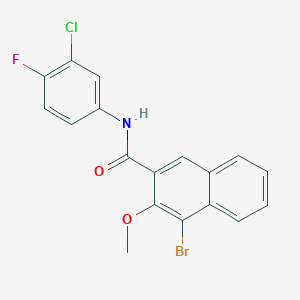
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide
Übersicht
Beschreibung
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide, also known as BCFN, is a synthetic compound that has been widely used in scientific research. BCFN belongs to the class of naphthalene derivatives and is a potent inhibitor of the protein kinase B (PKB/Akt) pathway. The PKB/Akt pathway is involved in various cellular processes such as cell proliferation, apoptosis, and glucose metabolism. The inhibition of this pathway by BCFN has been shown to have several beneficial effects in various disease models.
Wirkmechanismus
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide inhibits the PKB/Akt pathway by binding to the ATP-binding site of the protein kinase. This prevents the phosphorylation of downstream targets of the pathway, leading to a decrease in cell proliferation and an increase in apoptosis. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has also been shown to inhibit the mTOR pathway, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
The inhibition of the PKB/Akt pathway by 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has several biochemical and physiological effects. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to reduce the levels of glucose and insulin in the blood, which is beneficial in diabetes. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide also reduces the levels of inflammatory cytokines and oxidative stress markers, which are associated with various diseases such as cancer and neurodegenerative diseases. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has also been shown to improve mitochondrial function and reduce the accumulation of misfolded proteins, which are associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide in lab experiments is its specificity for the PKB/Akt pathway. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has minimal off-target effects, which makes it a useful tool for studying the role of this pathway in various diseases. However, one of the limitations of using 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide is its low solubility in water, which can make it difficult to administer in vivo. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide also has a short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the use of 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide in scientific research. One direction is the development of more potent and selective inhibitors of the PKB/Akt pathway. Another direction is the investigation of the role of 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide in other diseases such as cardiovascular diseases and autoimmune diseases. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide can also be used in combination with other drugs to enhance their efficacy in treating various diseases. Finally, the development of more effective delivery methods for 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide can improve its effectiveness in vivo.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been extensively used in scientific research to investigate the role of the PKB/Akt pathway in various diseases. Some of the diseases that have been studied using 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide include cancer, diabetes, and neurodegenerative diseases. 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes, 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to improve glucose metabolism and reduce insulin resistance. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
4-bromo-N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClFNO2/c1-24-17-13(8-10-4-2-3-5-12(10)16(17)19)18(23)22-11-6-7-15(21)14(20)9-11/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COONCJHCPGPXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B3501273.png)
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3501276.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B3501281.png)
![methyl 5-[(acetyloxy)methyl]-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3501287.png)

![N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B3501300.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B3501302.png)
![4-bromo-5-methyl-3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B3501317.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3501324.png)
![4-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3501327.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-3-methoxybenzamide](/img/structure/B3501335.png)
![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3501340.png)
![N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3501349.png)
![3-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501358.png)